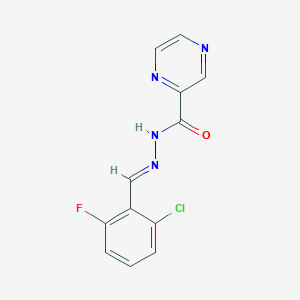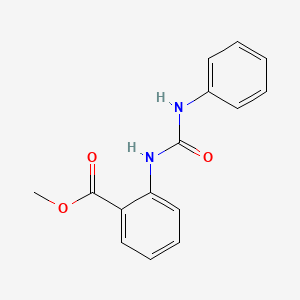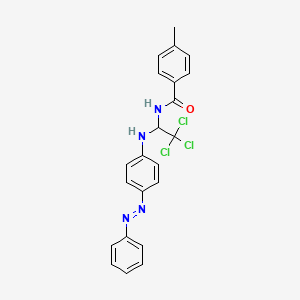![molecular formula C23H24N4O2 B11987325 4-(naphthalen-1-ylmethyl)-N-[(1E)-1-(4-nitrophenyl)ethylidene]piperazin-1-amine](/img/structure/B11987325.png)
4-(naphthalen-1-ylmethyl)-N-[(1E)-1-(4-nitrophenyl)ethylidene]piperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-naphthylmethyl)-1-piperazinyl]-N-[(E)-1-(4-nitrophenyl)ethylidene]amine is a complex organic compound with the molecular formula C23H24N4O2 and a molecular weight of 388.473 g/mol . This compound is known for its unique structural features, which include a naphthylmethyl group, a piperazine ring, and a nitrophenyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N-[4-(1-naphthylmethyl)-1-piperazinyl]-N-[(E)-1-(4-nitrophenyl)ethylidene]amine typically involves the reaction of 1-naphthylmethylpiperazine with 4-nitrobenzaldehyde under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N-[4-(1-naphthylmethyl)-1-piperazinyl]-N-[(E)-1-(4-nitrophenyl)ethylidene]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Scientific Research Applications
N-[4-(1-naphthylmethyl)-1-piperazinyl]-N-[(E)-1-(4-nitrophenyl)ethylidene]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[4-(1-naphthylmethyl)-1-piperazinyl]-N-[(E)-1-(4-nitrophenyl)ethylidene]amine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
N-[4-(1-naphthylmethyl)-1-piperazinyl]-N-[(E)-1-(4-nitrophenyl)ethylidene]amine can be compared with other similar compounds, such as:
N-(4-(1-naphthylmethyl)-1-piperazinyl)-N-(1-(3-pyridinyl)ethylidene)amine: This compound has a pyridinyl group instead of a nitrophenyl group, leading to different chemical and biological properties.
N-(4-(1-naphthylmethyl)-1-piperazinyl)-N-(1-(4-pyridinyl)ethylidene)amine: Similar to the previous compound but with a different substitution pattern on the pyridinyl group.
N-(4-(1-naphthylmethyl)-1-piperazinyl)-N-(1-(3-nitrophenyl)ethylidene)amine: This compound has a nitrophenyl group in a different position, affecting its reactivity and interactions.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(4-nitrophenyl)ethanimine |
InChI |
InChI=1S/C23H24N4O2/c1-18(19-9-11-22(12-10-19)27(28)29)24-26-15-13-25(14-16-26)17-21-7-4-6-20-5-2-3-8-23(20)21/h2-12H,13-17H2,1H3/b24-18+ |
InChI Key |
RGESARGXJNLOGU-HKOYGPOVSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N'-[(E)-phenylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11987249.png)

![4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)-](/img/structure/B11987258.png)
![4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11987261.png)
![3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11987273.png)

![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11987278.png)



![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11987299.png)
![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11987321.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11987336.png)
![(E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11987344.png)
